molecular formula C11H14FNO3S B1598473 1-(4-Fluorophenylsulfonyl)piperidin-3-ol CAS No. 1016538-89-8

1-(4-Fluorophenylsulfonyl)piperidin-3-ol

Cat. No.: B1598473
CAS No.: 1016538-89-8
M. Wt: 259.3 g/mol
InChI Key: JEPDCFNFCAHXDP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenylsulfonyl)piperidin-3-ol is a piperidine derivative featuring a 4-fluorophenylsulfonyl group attached to the nitrogen atom of the piperidine ring and a hydroxyl group at the 3-position. Its structure combines a sulfonamide moiety with a hydroxylated piperidine core, making it a candidate for targeting enzymes or receptors sensitive to these functional groups.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(14)8-13/h3-6,10,14H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPDCFNFCAHXDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392591
Record name 1-(4-fluorophenyl)sulfonylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016538-89-8
Record name 1-[(4-Fluorophenyl)sulfonyl]-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016538-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-fluorophenyl)sulfonylpiperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenylsulfonyl)piperidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Fluorophenylsulfonyl)piperidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

  • 1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Structural Features: Contains a piperidin-3-ol core linked to a chloroquinoline moiety via a piperidin-4-yl spacer. Activity: Designed as a hydroxychloroquine (HCQ) analogue for SARS-CoV-2 inhibition. Computational studies show it binds the spike protein with enhanced safety over HCQ . Key Difference: The chloroquinoline group replaces the 4-fluorophenylsulfonyl moiety, altering target specificity toward viral entry mechanisms.

Sphingosine Kinase 1 (SK1) Inhibitors

  • RB-019 (1-(4-Octylphenethyl)piperidin-3-ol)
    • Structural Features : Piperidin-3-ol core with a 4-octylphenethyl substituent.
    • Activity : Exhibits 6.1-fold selectivity for SK1 over SK2, critical for cancer and inflammatory disease research. The hydroxyl position (3 vs. 4) significantly impacts selectivity .
    • Key Difference : The lipophilic 4-octylphenethyl group enhances membrane permeability compared to the sulfonamide in the reference compound.

Anticonvulsant and Analgesic Agents

  • 1-{2-[2-(2,3-Dimethylphenoxy)ethoxy]ethyl}piperidin-3-ol (Compound 19) Structural Features: Piperidin-3-ol linked to a 2,3-dimethylphenoxyethoxyethyl chain. Activity: Demonstrates anticonvulsant and analgesic effects in preclinical models. Its ether-linked aromatic group optimizes blood-brain barrier penetration .

Structural Isosteres and Ring Variants

  • 1-(4-Fluorophenylsulfonyl)pyrrolidine
    • Structural Features : Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine.
    • Implications : Smaller ring size alters conformational flexibility and binding affinity, highlighting the importance of ring size in sulfonamide-based drug design .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituent Biological Target Selectivity/Activity Reference
1-(4-Fluorophenylsulfonyl)piperidin-3-ol Piperidin-3-ol 4-Fluorophenylsulfonyl N/A (Discontinued) N/A
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol Piperidin-3-ol Chloroquinoline-piperidin-4-yl SARS-CoV-2 spike protein Augmented safety vs. HCQ
RB-019 Piperidin-3-ol 4-Octylphenethyl Sphingosine Kinase 1 (SK1) 6.1-fold SK1/SK2 selectivity
Compound 19 Piperidin-3-ol Phenoxyethoxyethyl Anticonvulsant targets In vitro efficacy
1-(4-Fluorophenylsulfonyl)pyrrolidine Pyrrolidine 4-Fluorophenylsulfonyl Structural isostere N/A

Biological Activity

1-(4-Fluorophenylsulfonyl)piperidin-3-ol is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

1-(4-Fluorophenylsulfonyl)piperidin-3-ol, with the molecular formula C11H14FNO3SC_{11}H_{14}FNO_3S, features a piperidine ring substituted with a fluorophenylsulfonyl group and a hydroxyl group. Its structure can be represented as follows:

SMILES C1CCN C C1 S O O C2 CC C C C2 F O\text{SMILES C1CCN C C1 S O O C2 CC C C C2 F O}

The biological activity of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol is attributed to its interaction with various molecular targets. It has been shown to act as an inhibitor of specific enzymes and receptors involved in critical pathways:

  • Enzyme Inhibition : The compound inhibits enzymes related to neurotransmitter uptake, which can affect synaptic transmission and overall neuronal activity.
  • Receptor Modulation : It interacts with certain G-protein coupled receptors (GPCRs), influencing downstream signaling pathways that are crucial for various physiological responses.

Antimicrobial Activity

Research indicates that 1-(4-Fluorophenylsulfonyl)piperidin-3-ol exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in treating infections.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in models of anxiety and depression. In animal studies, administration of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol resulted in:

  • Reduced Anxiety-like Behaviors : Behavioral assays indicated a significant decrease in anxiety-like responses compared to control groups.
  • Antidepressant Effects : The compound showed potential antidepressant activity, as evidenced by improved performance in forced swim tests.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 1-(4-Fluorophenylsulfonyl)piperidin-3-ol. Results highlighted its superior activity against resistant strains of bacteria compared to traditional antibiotics .
  • Neuropharmacological Assessment :
    In a controlled trial involving rodent models, researchers assessed the impact of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol on behavior under stress conditions. The compound demonstrated significant anxiolytic effects, supporting its potential as a therapeutic agent for anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(4-Fluorophenylsulfonyl)piperidin-3-ol is crucial for optimizing its biological activity. Key modifications that have been studied include:

  • Substituent Variations : Altering the fluorine position on the phenyl ring affects binding affinity to target proteins.
  • Hydroxyl Group Positioning : The placement of the hydroxyl group on the piperidine ring influences solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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